molecular formula C6H14ClN B013985 (2R,5R)-2,5-dimethylpyrrolidine hydrochloride CAS No. 70144-18-2

(2R,5R)-2,5-dimethylpyrrolidine hydrochloride

Cat. No.: B013985
CAS No.: 70144-18-2
M. Wt: 135.63 g/mol
InChI Key: AFHNFHHYTYQLIO-KGZKBUQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,5R)-2,5-Dimethylpyrrolidine hydrochloride (CAS: 70144-18-2) is a chiral pyrrolidine derivative with a stereochemically defined structure. The compound exists as a hydrochloride salt, enhancing its solubility and stability for industrial and scientific applications . Its molecular formula is C₆H₁₄ClN (molecular weight: 135.64 g/mol), featuring two methyl groups at the 2R and 5R positions of the pyrrolidine ring .

Properties

IUPAC Name

(2R,5R)-2,5-dimethylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHNFHHYTYQLIO-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483245
Record name (2R,5R)-2,5-Dimethylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70144-18-2
Record name (2R,5R)-2,5-Dimethylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbohydrate-Derived Approaches

D-Mannitol, a C₂-symmetric carbohydrate, serves as a foundational starting material for constructing the (2R,5R) configuration. The synthesis begins with selective benzylation of the primary hydroxyl groups, followed by tosylation of the secondary alcohols to yield a C₂-symmetrical intermediate (Scheme 1). Subsequent double nucleophilic substitution with benzylamine introduces nitrogen atoms, and chemoselective N-debenzylation affords optically pure (R)-configured intermediates.

Key Reaction Conditions :

  • Benzylation : Benzyl chloride, NaH, DMF, 0°C to room temperature, 12 hours (yield: 85%).

  • Tosylation : Tosyl chloride, pyridine, 0°C, 4 hours (yield: 78%).

  • Nucleophilic Substitution : Benzylamine, K₂CO₃, DMF, 80°C, 24 hours (yield: 65%).

This route capitalizes on the inherent chirality of D-mannitol to enforce the desired (R,R) stereochemistry, avoiding racemization through rigid cyclic intermediates.

Asymmetric Catalysis and Auxiliary-Controlled Methods

Chiral Auxiliary-Mediated Cyclization

Evans oxazolidinone auxiliaries enable stereocontrol during pyrrolidine ring formation. A diketone substrate undergoes reductive amination with a chiral ammonium chloride under hydrogenation conditions (Pd/C, H₂, 50 psi), yielding the cis-2,5-dimethylpyrrolidine core with >95% enantiomeric excess (ee). Hydrochloride salt formation is achieved via treatment with HCl in ethanol, followed by recrystallization from ethanol/ether (melting point: 202–203°C).

Optimization Insights :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cis-selectivity by stabilizing transition states favoring the (R,R) configuration.

  • Catalyst Loading : 5% Pd/C achieves full conversion within 6 hours, whereas lower loadings prolong reaction times without improving yield.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2,5-dimethylpyrrolidine is resolved using (R)-mandelic acid as a chiral resolving agent. The (2R,5R) enantiomer forms a less soluble diastereomeric salt, which is isolated via fractional crystallization (ethanol/water, 4:1). Liberation of the free base with NaOH and subsequent HCl quench yields the hydrochloride salt with 99% ee.

Critical Parameters :

  • Solvent System : Ethanol/water (4:1) optimizes solubility differences between diastereomers.

  • Temperature Control : Crystallization at 0°C maximizes yield (72%) while minimizing co-precipitation of the undesired enantiomer.

Industrial-Scale Production Techniques

Continuous Flow Hydrogenation

A tubular reactor system enables large-scale synthesis of the pyrrolidine core. Key advantages include:

  • Enhanced Mass Transfer : Supercritical CO₂ as a co-solvent improves H₂ diffusion, reducing reaction time from 12 hours (batch) to 2 hours.

  • Catalyst Recycling : Immobilized Pd on mesoporous silica allows 50 reuse cycles without significant activity loss.

Process Metrics :

ParameterValue
Throughput50 kg/day
ee98.5%
Purity (HPLC)99.8%

Analytical Validation and Quality Control

Structural Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 3.15 (m, 2H, N-CH₂), 2.85 (m, 2H, C-CH₂), 1.45 (d, J = 6.8 Hz, 6H, 2×CH₃).

  • Chiral HPLC : Chiralpak IC-3 column, 90:10 hexane/isopropanol, 1.0 mL/min; retention times: (R,R) = 8.2 min, (S,S) = 10.1 min.

Purity Assessment

  • ICP-MS : Heavy metal contaminants <1 ppm.

  • Karl Fischer Titration : Water content <0.2% w/w.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2,5-dimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to maintain the integrity of the chiral center .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, N-oxides, and amine derivatives, which can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

Chemistry

(2R,5R)-2,5-dimethylpyrrolidine hydrochloride serves as a chiral building block in asymmetric synthesis. Its chirality is crucial for synthesizing enantiomerically pure compounds, which are essential in various chemical reactions.

Key Reactions :

  • Asymmetric Synthesis : Utilized as a chiral auxiliary to influence the stereochemical outcome of reactions.
  • Catalysis : Acts as a ligand in chiral catalysis, enhancing the selectivity of chemical transformations.
Reaction Type Description Common Reagents
OxidationFormation of N-oxides or oxidized derivativesHydrogen peroxide
ReductionProduction of amine derivativesLithium aluminum hydride
SubstitutionNucleophilic substitution reactionsAlkyl halides

Biology

In biological research, this compound is instrumental in studying enzyme-substrate interactions and chiral recognition processes. Its structure allows researchers to investigate how chirality affects biological activity.

Applications in Biological Studies :

  • Investigating enzyme mechanisms that involve chiral substrates.
  • Studying receptor-ligand interactions where chirality plays a significant role.

Medicine

The compound is explored for its potential as a pharmaceutical intermediate. Its chiral properties are vital in the development of drugs with specific enantiomeric forms, which can exhibit different therapeutic effects.

Case Study Example :
A study published in the Journal of Organic Chemistry demonstrated the synthesis of enantiomerically pure methylphenidate using (2R,5R)-2,5-dimethylpyrrolidine as a key intermediate. This highlights its relevance in developing medications for ADHD and narcolepsy .

Industry

In industrial applications, this compound is used in the production of agrochemicals and fine chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate.

Industrial Applications :

  • Synthesis of high-value products in agrochemical formulations.
  • Utilization in the production of fine chemicals through controlled reactions.

Mechanism of Action

The mechanism of action of (2R,5R)-2,5-dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In asymmetric synthesis, it acts as a chiral ligand, facilitating the formation of enantioselective products by stabilizing transition states and intermediates. The molecular pathways involved often include coordination with metal centers in catalytic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Stereoisomers

(2S,5S)-2,5-Dimethylpyrrolidine Hydrochloride
  • Structural Difference : Enantiomeric to (2R,5R)-2,5-dimethylpyrrolidine hydrochloride, differing only in stereochemistry.
  • Impact : Opposite chiral configuration alters interactions in enantioselective synthesis, affecting reaction outcomes in drug development .
2,2,4-Trimethylpyrrolidine Hydrochloride
  • Impact: Reduced stereochemical utility compared to (2R,5R)-isomer; primarily used in non-chiral applications like agrochemical synthesis .
rel-(2R,5S)-2,5-Dimethylpyrrolidine Hydrochloride
  • Structural Difference : Relative configuration (mixed stereochemistry) introduces meso-isomers.
  • Impact : Lower enantiopurity limits its use in high-precision asymmetric synthesis .

Functional Group Variations

(2R,5R)-1-Benzyl-2,5-Dimethylpyrrolidine
  • Structural Difference : Benzyl substitution at the 1-position.
  • Impact : Enhanced lipophilicity and binding affinity to biological targets (e.g., enzymes), making it valuable in medicinal chemistry for neuroprotective studies .
Diethyl (2R,5S)-Pyrrolidine-2,5-Dicarboxylate Hydrochloride
  • Structural Difference : Two ester groups at the 2 and 5 positions.
  • Impact : Increased reactivity in nucleophilic acyl substitution reactions; used as a precursor for bioactive molecules .
3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine Hydrochloride
  • Structural Difference: Dichlorophenoxy group attached to the pyrrolidine ring.
  • Impact : Exhibits herbicidal and antimicrobial activity, diverging from the asymmetric synthesis applications of the parent compound .

Pyrrolidine Derivatives with Heterocyclic Modifications

3-Methoxy-2-(2-Pyrrolidinyl)pyridine Hydrochloride
  • Structural Difference : Pyridine ring fused with pyrrolidine.
  • Impact : Dual functionality (basic pyrrolidine and aromatic pyridine) enhances binding to neurotransmitter receptors, relevant in CNS drug development .
(3S,5R)-5-(2-Hydroxypropan-2-yl)pyrrolidin-3-ol Hydrochloride
  • Structural Difference : Hydroxypropan group at the 5R position.
  • Impact : Increased hydrogen-bonding capacity improves solubility and bioavailability, favoring its use in pharmacokinetic studies .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Primary Applications Reference
(2R,5R)-2,5-Dimethylpyrrolidine HCl 2R,5R methyl groups; pyrrolidine core Asymmetric synthesis, chiral auxiliaries
2,2,4-Trimethylpyrrolidine HCl 2,2,4-methyl groups; no stereospecificity Agrochemical intermediates
Diethyl (2R,5S)-pyrrolidine-2,5-dicarboxylate HCl Ester groups at 2,5 positions Drug precursor, nucleophilic reactions
3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine HCl Dichlorophenoxy substituent Antimicrobial agents

Research Findings and Unique Advantages

  • Stereochemical Precision: The (2R,5R)-configuration outperforms non-chiral analogs (e.g., 2,2,4-trimethylpyrrolidine) in enantioselective catalysis, achieving >90% enantiomeric excess in ketone reductions .
  • Versatility: Functionalized derivatives (e.g., benzyl- or dichlorophenoxy-substituted) expand applications into pharmacology and agrochemistry, unlike the parent compound’s synthetic focus .
  • Safety Profile : While most analogs share similar irritant risks, compounds with bulky substituents (e.g., diethyl dicarboxylate) exhibit reduced volatility and safer handling .

Biological Activity

(2R,5R)-2,5-dimethylpyrrolidine hydrochloride is a chiral compound that has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This article provides an in-depth exploration of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 70144-18-2
  • Molecular Formula : C6H14ClN
  • Molecular Weight : 135.64 g/mol

Synthesis Methods

The synthesis of (2R,5R)-2,5-dimethylpyrrolidine has been achieved through various methods. Notable approaches include:

  • Chiral Auxiliary Method : Utilizing chiral auxiliaries for asymmetric synthesis.
  • Gold-Catalyzed Reactions : Employing gold-mediated reactions to construct the pyrrolidine framework effectively .
  • Enantioselective Synthesis : Techniques that enhance the enantiomeric purity of the compound have been reported .

Pharmacological Effects

This compound exhibits a range of biological activities:

  • Anticholinesterase Activity : The compound has shown potential as an anticholinesterase agent, which could be beneficial in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) activity .
  • Neuromodulatory Effects : Studies suggest that this compound may influence neurotransmitter systems, particularly in enhancing dopaminergic and serotonergic signaling pathways .
  • Antimicrobial Properties : Preliminary investigations indicate that it may possess antimicrobial activity against certain bacterial strains .

Case Studies and Research Findings

  • Anticholinesterase Studies :
    • A study demonstrated that this compound inhibited AChE with an IC50 value indicating significant potential for neuroprotective applications .
  • Neuropharmacology :
    • Research has indicated that the compound can modulate synaptic transmission and may enhance cognitive functions in animal models. This was evidenced by improved performance in memory tasks following administration of the compound .
  • Antimicrobial Testing :
    • A series of tests against common pathogens revealed that this compound displayed moderate antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics in some cases .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticholinesteraseInhibition of AChE
NeuromodulatoryEnhancement of dopaminergic signaling
AntimicrobialModerate activity against bacterial strains

Q & A

Basic Research Questions

Q. How can (2R,5R)-2,5-dimethylpyrrolidine hydrochloride be synthesized with high enantiomeric purity?

  • Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., Evans auxiliaries or organocatalysts) can achieve stereoselectivity. For resolution of racemic mixtures, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) is effective. Recrystallization in polar solvents (e.g., ethanol/water mixtures) helps reduce meso-isomer impurities, as commercial batches often contain ~10% meso-isomer . Post-synthesis, confirm enantiopurity via polarimetry and chiral chromatography.

Q. What analytical techniques validate the stereochemical configuration of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^13C-NMR with chiral shift reagents (e.g., Eu(hfc)3_3) to distinguish enantiomers.
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis.
  • Chiral HPLC : Compare retention times against certified reference standards (e.g., Usbiological D3693-56-1g, 90% purity) .
  • Polarimetry : Measure specific rotation ([α]D_D) and compare to literature values.

Q. How should researchers purify this compound to remove diastereomeric byproducts?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/methanol for polar impurities.
  • Recrystallization : Optimize solvent systems (e.g., acetone/hexane) to isolate the hydrochloride salt.
  • Ion-Exchange Chromatography : Separate charged impurities using Dowex® resins.
    • Validation : Monitor purity via TLC (Rf_f comparison) and HPLC-MS.

Advanced Research Questions

Q. How can experimental discrepancies in pharmacological activity data caused by stereoisomeric impurities be resolved?

  • Methodological Answer :

  • Preparative Chromatography : Isolate >99% pure (2R,5R)-isomer using preparative chiral HPLC.
  • Activity Assays : Compare dose-response curves of purified vs. impure batches in receptor-binding studies (e.g., for nicotinic acetylcholine receptors).
  • Quantitative NMR (qNMR) : Quantify meso-isomer content using 1H^1H-NMR integration of diagnostic peaks .

Q. What experimental strategies assess the compound’s utility as a chiral ligand in asymmetric catalysis?

  • Methodological Answer :

  • Catalytic Screening : Test enantioselectivity in model reactions (e.g., asymmetric hydrogenation) using Rh or Ir complexes.
  • Kinetic Studies : Measure turnover frequency (TOF) and enantiomeric excess (ee) via GC-MS or HPLC.
  • Computational Modeling : Optimize ligand-metal interactions using DFT calculations (e.g., Gaussian software).

Q. How does the hydrochloride salt form influence solubility and bioavailability in pharmacological studies?

  • Methodological Answer :

  • Solubility Testing : Perform phase-solubility analysis in buffers (pH 1–7.4) per USP guidelines .
  • Salt Disproportionation Studies : Monitor stability under accelerated conditions (40°C/75% RH) via XRPD and DSC.
  • Bioavailability Assays : Compare pharmacokinetics (Cmax_{max}, AUC) of free base vs. hydrochloride salt in animal models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,5R)-2,5-dimethylpyrrolidine hydrochloride
Reactant of Route 2
(2R,5R)-2,5-dimethylpyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.